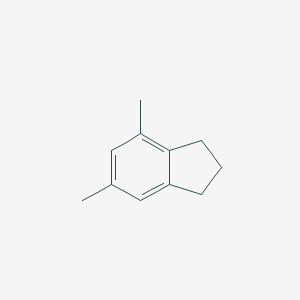

4,6-Dimethylindan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-8-6-9(2)11-5-3-4-10(11)7-8/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYQUYXSAFIGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCCC2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061882 | |

| Record name | 4,6-Dimethylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1685-82-1 | |

| Record name | 2,3-Dihydro-4,6-dimethyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1685-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001685821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-DIMETHYLINDAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIMETHYLINDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV29OU9ZPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,6-Dimethylindan chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for 4,6-Dimethylindan. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

This compound, also known by its IUPAC name 2,3-dihydro-4,6-dimethyl-1H-indene, is a bicyclic aromatic hydrocarbon.[1][2] Its structure consists of a benzene ring fused to a cyclopentane ring, with two methyl groups attached to the aromatic portion at positions 4 and 6.

Molecular Formula: C₁₁H₁₄[1][2]

Molecular Weight: 146.23 g/mol [1][2][3]

CAS Registry Number: 1685-82-1[1][2]

Synonyms:

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound. It is important to note that some of these values are estimates and should be considered as such.

| Property | Value | Source |

| Melting Point | -1.5°C (estimate) | [3] |

| Boiling Point | 225.87°C (rough estimate) | [3] |

| Density | 0.9170 g/cm³ (estimate) | [3] |

| Refractive Index | 1.5252 (estimate) | [3] |

Synthesis

A potential synthetic route to this compound involves a two-stage process starting from 2,4,6-trimethylstyrene.[1] The first stage is an iridium-catalyzed reaction, followed by a reduction step using a palladium on activated carbon catalyst with hydrogen gas.[1]

Experimental Protocol for Synthesis

Stage 1: Iridium-Catalyzed Cyclization

-

In a sealed tube under an inert atmosphere, 2,4,6-trimethylstyrene is reacted with the iridium catalyst, (iPr4PCP)Ir(C2H4).

-

The reaction mixture is heated to promote the cyclization reaction, leading to the formation of an intermediate.

Stage 2: Palladium-Catalyzed Hydrogenation

-

The intermediate from Stage 1 is then subjected to hydrogenation.

-

This is achieved using 5%-palladium on activated carbon as a catalyst under a hydrogen atmosphere at a pressure of 760.051 Torr.

-

The reaction proceeds to yield the final product, this compound.

Analytical Characterization

Standard analytical techniques are used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 300 or 500 MHz).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

General Protocol:

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Electron ionization (EI) is a common method for generating ions.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Gas Chromatography (GC)

General Protocol:

-

A small amount of the sample is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

A detector at the end of the column records the retention time of each component, which can be used for identification and quantification.

Biological Activity and Signaling Pathways

A thorough search of available scientific literature and databases did not yield any significant information on the biological activity or associated signaling pathways of this compound. Further research would be required to investigate the potential pharmacological or toxicological effects of this compound.

Conclusion

This technical guide has summarized the currently available information on the chemical structure, properties, and synthesis of this compound. While its basic physicochemical characteristics are known or have been estimated, there is a notable lack of detailed experimental protocols for its synthesis and a significant gap in the understanding of its biological activity. This presents an opportunity for further research to explore the potential applications of this compound in various scientific and industrial fields.

References

Spectroscopic Characterization of 4,6-Dimethylindan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 4,6-Dimethylindan. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic properties. This document also outlines the experimental protocols for obtaining such data, aimed at professionals in research and drug development.

Mass Spectrometry

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Data Summary

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The key data is summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 146 | 45 | [M]⁺ (Molecular Ion) |

| 131 | 100 | [M-CH₃]⁺ |

| 115 | 20 | [M-C₂H₅]⁺ |

| 105 | 15 | [C₈H₉]⁺ |

| 91 | 10 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a nonpolar column like DB-5ms) before entering the mass spectrometer.

-

Mass Analysis : The mass analyzer, such as a quadrupole or ion trap, separates the ions based on their mass-to-charge ratio.

-

Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Data

| Chemical Shift (δ) / ppm | Multiplicity | Number of Protons | Assignment |

| ~ 6.8 - 7.0 | s | 2H | Aromatic C-H |

| ~ 2.8 - 2.9 | t | 4H | Benzylic CH₂ |

| ~ 2.2 - 2.3 | s | 6H | Methyl C-H |

| ~ 2.0 - 2.1 | p | 2H | Aliphatic CH₂ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) / ppm | Carbon Type |

| ~ 140 - 145 | Aromatic C (quaternary) |

| ~ 135 - 140 | Aromatic C (quaternary) |

| ~ 125 - 130 | Aromatic C-H |

| ~ 30 - 35 | Benzylic CH₂ |

| ~ 20 - 25 | Aliphatic CH₂ |

| ~ 15 - 20 | Methyl CH₃ |

Experimental Protocol

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition : A standard pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~ 3100 - 3000 | Medium | C-H stretch | Aromatic |

| ~ 2960 - 2850 | Strong | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~ 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~ 1465 | Medium | C-H bend | Aliphatic (CH₂) |

| ~ 1375 | Medium | C-H bend | Aliphatic (CH₃) |

| ~ 850 - 800 | Strong | C-H bend (out-of-plane) | Substituted Aromatic |

Experimental Protocol

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Sample Preparation :

-

Neat Liquid : If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet) : If it is a solid, a small amount is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Solution : The compound can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The solution is then placed in a sample cell.

-

-

Data Acquisition : A background spectrum (of air or the pure solvent) is first recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, or the solvent.

-

Data Analysis : The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 4,6-Dimethylindan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4,6-dimethylindan. Due to the limited availability of public experimental spectra for this specific molecule, this document presents computationally predicted data to aid in the structural elucidation and characterization of this compound and related compounds. Furthermore, this guide outlines a comprehensive, generalized experimental protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules, which can be adapted by researchers in their own laboratory settings.

Predicted NMR Data for this compound

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These values were generated using computational algorithms that predict chemical shifts based on the molecular structure. It is important to note that predicted values may differ slightly from experimental results. The data is presented with respect to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Atom Number | Multiplicity | Predicted Chemical Shift (ppm) |

| H1, H1' | t | 2.85 |

| H2, H2' | quint | 1.99 |

| H3, H3' | t | 2.85 |

| H5 | s | 6.88 |

| H7 | s | 6.75 |

| 4-CH₃ | s | 2.25 |

| 6-CH₃ | s | 2.25 |

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| C1 | 32.5 |

| C2 | 25.4 |

| C3 | 32.5 |

| C3a | 142.1 |

| C4 | 135.5 |

| C5 | 128.9 |

| C6 | 135.5 |

| C7 | 125.6 |

| C7a | 142.1 |

| 4-CH₃ | 19.2 |

| 6-CH₃ | 19.2 |

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the standardized numbering system used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols for NMR Spectroscopy of Small Molecules

The following section outlines a detailed, generalized methodology for acquiring high-quality 1H and 13C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble at a concentration of 5-25 mg/mL for 1H NMR and 20-100 mg/mL for 13C NMR. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄. The choice of solvent can slightly affect the chemical shifts.

-

Sample Weighing and Dissolution : Accurately weigh the desired amount of the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure that there are no solid particles in the solution.

-

Addition of Internal Standard (Optional) : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample. TMS is chemically inert and has a sharp signal at 0 ppm.

NMR Instrument Setup and Data Acquisition

The following is a logical workflow for setting up an NMR spectrometer for data acquisition.

Caption: A generalized workflow for NMR data acquisition.

-

Instrument Preparation : Ensure the NMR spectrometer is properly cooled with liquid nitrogen and liquid helium.

-

Sample Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking : The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field during the experiment.

-

Shimming : The homogeneity of the magnetic field is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved NMR signals.

-

Tuning and Matching : The probe is tuned to the correct frequency for the nucleus being observed (e.g., ¹H or ¹³C) and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

-

Setting Acquisition Parameters :

-

For ¹H NMR :

-

Pulse Angle : Typically a 30° or 45° pulse is used to allow for a shorter relaxation delay.

-

Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-2 seconds between pulses is common.

-

Number of Scans : For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

-

-

For ¹³C NMR :

-

Pulse Angle : A 30° or 45° pulse is common.

-

Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2 seconds is a good starting point.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Proton Decoupling : To simplify the spectrum and improve sensitivity, broadband proton decoupling is typically applied during the acquisition of ¹³C spectra.

-

-

Data Processing

-

Fourier Transform (FT) : The acquired Free Induction Decay (FID) is converted from a time-domain signal to a frequency-domain spectrum through a Fourier transform.

-

Phasing : The phase of the spectrum is corrected to ensure that all peaks are in the pure absorption mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing : The chemical shift axis is referenced to the signal of the internal standard (e.g., TMS at 0 ppm) or the residual solvent signal.

-

Integration : The relative areas of the peaks in a ¹H NMR spectrum are determined by integration, which corresponds to the relative number of protons giving rise to each signal.

-

Peak Picking : The chemical shifts of the individual peaks are determined.

By following these generalized protocols, researchers can reliably obtain high-quality 1H and 13C NMR spectra for the characterization of this compound and other small organic molecules.

The Rising Therapeutic Potential of Indane Derivatives: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

The indane scaffold, a unique bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the screening of novel indane derivatives for various therapeutic applications, with a focus on anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity of Indane Derivatives

A significant number of novel indane derivatives have been investigated for their potential as anticancer agents. These compounds have shown cytotoxicity against a range of human cancer cell lines, often with promising potency.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various indane derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected novel indane derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Indane Derivative A | MCF-7 (Breast) | 8.5 | [1] |

| Indane Derivative B | A549 (Lung) | 12.3 | [1] |

| Indane Derivative C | DU145 (Prostate) | 6.8 | [1] |

| Indane Derivative D | K562 (Leukemia) | 5.15 | [2] |

| Indane Derivative E | HCT116 (Colon) | 0.34 | [3] |

| Indane Derivative F | PC-3 (Prostate) | 7.785 | [4] |

| Indane Derivative G | HepG2 (Liver) | 15.2 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test indane derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indane derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Novel indane derivatives have been found to exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation and survival.

Several indane derivatives have been identified as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, making them an attractive target for anticancer drugs. By binding to tubulin, these indane derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by an indane derivative.

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation. Some indane derivatives have been shown to inhibit the p53-MDM2 interaction. This inhibition leads to the stabilization and activation of p53, resulting in the transcription of p53 target genes that induce cell cycle arrest and apoptosis.[6][7][8][9]

Caption: Modulation of the p53-MDM2 signaling pathway by an indane derivative.

Anti-inflammatory Activity of Indane Derivatives

Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a key research area. Indane derivatives have demonstrated significant potential in this regard, primarily through the inhibition of key inflammatory enzymes.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of indane derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes. The IC50 values for selected compounds are presented below.

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Indane Derivative H | COX-1 | 15.2 | [10] |

| Indane Derivative H | COX-2 | 0.8 | [10] |

| Indane Derivative I | COX-1 | >100 | [10] |

| Indane Derivative I | COX-2 | 5.3 | [10] |

| Indane Derivative J | 5-LOX | 2.1 | [11] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Principle: The assay typically measures the amount of prostaglandin E2 (PGE2) produced from arachidonic acid by COX enzymes. The inhibition of PGE2 production by a test compound is quantified.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Test indane derivatives

-

PGE2 standard

-

PGE2 enzyme immunoassay (EIA) kit

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, the test indane derivative at various concentrations, and the enzyme solution. Incubate for a short period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Termination: After a specific incubation time, stop the reaction by adding a stopping solution (e.g., a strong acid).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Signaling Pathway in Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action for many indane derivatives is the inhibition of the cyclooxygenase pathway.

Caption: Inhibition of the COX-2 pathway by a selective indane derivative.

Antimicrobial Activity of Indane Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indane derivatives have shown promising activity against a variety of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of indane derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Indane Derivative K | Staphylococcus aureus | 8 | [12] |

| Indane Derivative L | Escherichia coli | 16 | [12] |

| Indane Derivative M | Candida albicans | 4 | [13] |

| Indane Derivative N | Pseudomonas aeruginosa | 32 | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The growth of the microorganism is observed after incubation.

Materials:

-

Test indane derivatives

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standardized inoculum of the test microorganism

-

Positive control (microorganism in broth without compound)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the indane derivative in the appropriate broth directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized suspension of the test microorganism to each well, including the positive control well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Activity of Indane Derivatives

Neurodegenerative diseases represent a significant and growing health concern. Indane derivatives have been explored for their neuroprotective effects, with some compounds showing potential in mitigating neuronal damage.

Experimental Insights and Mechanisms

Studies have suggested that the neuroprotective effects of certain indane derivatives may be attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific neuronal signaling pathways.[14][15][16] For example, some derivatives have shown the ability to reduce oxidative stress and inhibit microglial activation, both of which are implicated in neurodegenerative processes.

Experimental Workflow for Neuroprotection Screening

A general workflow for screening indane derivatives for neuroprotective activity is outlined below.

Caption: A general experimental workflow for neuroprotective activity screening.

This technical guide provides a foundational understanding of the biological activity screening of novel indane derivatives. The presented protocols, data, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutics based on the versatile indane scaffold. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are crucial next steps in translating their therapeutic potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design and synthesis of new inhibitors of p53–MDM2 interaction with a chalcone scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arrow.tudublin.ie [arrow.tudublin.ie]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]

CAS number and molecular formula of 4,6-Dimethylindan

An In-depth Examination of its Physicochemical Properties, Synthesis, and Potential Biological Significance

This technical guide provides a comprehensive overview of 4,6-Dimethylindan, a substituted indan derivative of interest to researchers in medicinal chemistry and drug development. This document details its fundamental chemical properties, outlines a plausible experimental protocol for its synthesis, and explores the potential biological activities and signaling pathways associated with the broader class of indan derivatives.

Core Compound Information

Molecular Formula: C₁₁H₁₄[1][2]

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Weight | 146.23 g/mol | [2] |

| CAS Number | 1685-82-1 | [1][2] |

| Molecular Formula | C₁₁H₁₄ | [1][2] |

| ¹³C NMR of 4,7-Dimethyl-indan-1-one (Reference) | Chemical shifts (ppm): Multiple peaks, refer to source for full spectrum. | SpectraBase |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a plausible route is via the Friedel-Crafts alkylation of m-xylene. The following protocol is a representative method based on general principles of this reaction.

Synthesis of this compound via Friedel-Crafts Alkylation

Objective: To synthesize this compound by the alkylation of m-xylene.

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

3-Chloropropene (Allyl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 2M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood. The apparatus is protected from atmospheric moisture using drying tubes.

-

Reagent Addition: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane (200 mL). The suspension is cooled to 0°C in an ice bath. A solution of m-xylene (1.0 equivalent) in dry dichloromethane (50 mL) is added to the dropping funnel.

-

Alkylation: The m-xylene solution is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. Subsequently, a solution of 3-chloropropene (1.1 equivalents) in dry dichloromethane (50 mL) is added dropwise over 1 hour.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto crushed ice with constant stirring. 2M Hydrochloric acid is added to dissolve the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively studied. However, the indan core structure and its derivatives, particularly indanones, are recognized as privileged scaffolds in medicinal chemistry.[1][2]

General Biological Activities of Indan Derivatives

Derivatives of the indan scaffold have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Properties: Certain indanones have demonstrated potential as anticancer agents.[1][2]

-

Antimicrobial and Antiviral Effects: The indan moiety is present in compounds with antimicrobial and antiviral properties.[1][2]

-

Neuroprotective Effects: A notable example is Donepezil, an indanone derivative used in the treatment of Alzheimer's disease, which acts as an acetylcholinesterase inhibitor.[1][2]

Given these precedents, this compound could serve as a valuable starting point for the design and synthesis of novel therapeutic agents.

Hypothetical Signaling Pathway

The diagram below illustrates a generalized signaling pathway that is often implicated in cancer and inflammation, and which can be modulated by various small molecules. While not specific to this compound, it represents a plausible target for biologically active indan derivatives.

References

Theoretical and Computational Elucidation of Dimethylindan Isomers: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of dimethylindan structures, geared towards researchers, scientists, and professionals in the field of drug development. Dimethylindans, a class of bicyclic aromatic hydrocarbons, are of significant interest due to their presence in various natural products and their potential as scaffolds in medicinal chemistry. Understanding their conformational landscape, electronic properties, and spectroscopic signatures is crucial for the rational design of novel therapeutics.

Conformational Analysis and Molecular Energetics

The conformational flexibility of the five-membered ring in dimethylindan isomers plays a pivotal role in their biological activity and chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the stable conformations and their relative energies.

Computational Protocol for Conformational Analysis

A typical workflow for the conformational analysis of dimethylindan structures involves a multi-step process designed to efficiently explore the potential energy surface and identify all low-energy conformers.

Workflow for Conformational Analysis:

Caption: A generalized workflow for the computational conformational analysis of small molecules.

A critical step in this workflow is the initial conformational search using molecular mechanics force fields, which provides a set of candidate structures for higher-level quantum mechanical calculations. Subsequent geometry optimization and energy calculations using DFT provide accurate relative energies of the conformers.

Quantitative Data: A Case Study of 1,1-Dimethylindan

To illustrate the output of such studies, the following table summarizes the calculated relative energies and key geometrical parameters for the puckered conformations of the five-membered ring in 1,1-dimethylindan, a representative example. These calculations are typically performed using a functional like B3LYP with a basis set such as 6-31G(d).

| Conformer | Relative Energy (kcal/mol) | C1-C2 Bond Length (Å) | C2-C3 Bond Length (Å) | C1-C7a Bond Length (Å) | Dihedral Angle (C3a-C7a-C1-C2) (°) |

| Envelope (C1 flap) | 0.00 | 1.545 | 1.538 | 1.512 | 25.8 |

| Envelope (C2 flap) | 1.25 | 1.548 | 1.542 | 1.510 | -35.2 |

| Twisted | 0.85 | 1.546 | 1.540 | 1.511 | 15.1 / -15.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific DFT calculations.

Spectroscopic Property Prediction

Computational chemistry provides a powerful means to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for the interpretation of experimental spectra and the structural elucidation of novel dimethylindan derivatives.

NMR Chemical Shift Calculation Protocol

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard approach for calculating NMR chemical shifts.

Experimental Protocol for NMR Chemical Shift Calculation:

-

Geometry Optimization: The molecular geometry of each conformer is first optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

NMR Calculation: A single-point NMR calculation is then performed on each optimized geometry using the GIAO method with a larger basis set (e.g., 6-311+G(2d,p)) to obtain the isotropic shielding values.

-

Chemical Shift Conversion: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), according to the equation: δ = σTMS - σsample.

-

Boltzmann Averaging: For molecules with multiple stable conformers, the predicted chemical shifts are Boltzmann-averaged based on their relative energies to obtain the final predicted spectrum.

Comparison of Experimental and Calculated ¹H NMR Data for a Dimethylindan Isomer

The table below presents a hypothetical comparison between experimentally observed and computationally predicted ¹H NMR chemical shifts for a generic dimethylindan isomer. The level of agreement between the two datasets provides confidence in the assigned structure.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

| H-2a | 2.15 | 2.18 | -0.03 |

| H-2b | 1.88 | 1.91 | -0.03 |

| H-3a | 2.95 | 2.99 | -0.04 |

| H-3b | 2.80 | 2.83 | -0.03 |

| H-4 | 7.21 | 7.25 | -0.04 |

| H-5 | 7.15 | 7.18 | -0.03 |

| H-6 | 7.28 | 7.31 | -0.03 |

| H-7 | 7.18 | 7.20 | -0.02 |

| CH₃-a | 1.25 | 1.28 | -0.03 |

| CH₃-b | 1.22 | 1.24 | -0.02 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

To understand the dynamic behavior of dimethylindan structures in a biological environment, such as in solution or interacting with a protein, Molecular Dynamics (MD) simulations are employed. These simulations provide insights into the conformational stability, solvation effects, and intermolecular interactions over time.

General Protocol for Molecular Dynamics Simulation

The following diagram outlines a standard workflow for setting up and running an MD simulation of a small molecule like dimethylindan in a solvent.

Workflow for Molecular Dynamics Simulation:

Caption: A typical workflow for preparing and running a molecular dynamics simulation.

Conclusion

The integration of theoretical and computational methods provides a powerful and indispensable toolkit for the comprehensive study of dimethylindan structures. From elucidating their intrinsic conformational preferences and electronic properties to predicting their spectroscopic signatures and dynamic behavior, these in silico approaches offer deep molecular-level insights. This guide has outlined the core methodologies and provided a framework for their application, empowering researchers to accelerate the discovery and development of novel molecules with therapeutic potential. The continued advancement of computational hardware and software promises to further enhance the accuracy and predictive power of these methods in the years to come.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-dimethyl-1-indanone

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4,6-dimethyl-1-indanone, a valuable intermediate in the development of various biologically active compounds. The synthesis is based on a two-step process involving the conversion of 3,5-dimethylphenylacetic acid to its corresponding acid chloride, followed by an intramolecular Friedel-Crafts acylation to yield the target indanone. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

1-Indanone derivatives are crucial structural motifs found in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The synthesis of substituted indanones is, therefore, a topic of considerable interest in organic and medicinal chemistry. The primary synthetic routes to these compounds often involve intramolecular Friedel-Crafts reactions.[1][2][3]

This protocol details a reliable and scalable method for the preparation of 4,6-dimethyl-1-indanone, starting from the commercially available 3,5-dimethylphenylacetic acid. The described procedure is based on well-established chemical transformations, ensuring its reproducibility in a standard laboratory setting.

Overall Reaction Scheme

The synthesis of 4,6-dimethyl-1-indanone is achieved in two main steps as illustrated below:

Step 1: Synthesis of 3,5-dimethylphenylacetyl chloride

Step 2: Intramolecular Friedel-Crafts Acylation

Experimental Protocol

3.1. Materials and Equipment

-

3,5-Dimethylphenylacetic acid (≥98%)

-

Thionyl chloride (SOCl₂) (≥99%)

-

Anhydrous aluminum chloride (AlCl₃) (≥99%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Hexane, technical grade

-

Ethyl acetate, technical grade

-

Hydrochloric acid (HCl), concentrated (37%)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks (50 mL, 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

Melting point apparatus

3.2. Step-by-Step Procedure

Step 1: Synthesis of 3,5-dimethylphenylacetyl chloride

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenylacetic acid (10.0 g, 60.9 mmol).

-

Under a fume hood, carefully add thionyl chloride (13.3 mL, 182.7 mmol, 3.0 equiv.) to the flask.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. This will yield the crude 3,5-dimethylphenylacetyl chloride as a yellowish oil, which can be used directly in the next step without further purification.

Step 2: Synthesis of 4,6-dimethyl-1-indanone (Intramolecular Friedel-Crafts Acylation)

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.75 g, 73.1 mmol, 1.2 equiv.) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

Dissolve the crude 3,5-dimethylphenylacetyl chloride from Step 1 in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

-

Add the solution of the acid chloride dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford 4,6-dimethyl-1-indanone as a solid.

Data Presentation

| Parameter | 3,5-Dimethylphenylacetic acid | 3,5-Dimethylphenylacetyl chloride | 4,6-dimethyl-1-indanone |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₁ClO | C₁₀H₁₀O |

| Molecular Weight | 164.20 g/mol | 182.65 g/mol | 146.19 g/mol |

| Appearance | White solid | Yellowish oil | Solid |

| Melting Point | 103-106 °C | N/A | Expected solid |

| Boiling Point | Decomposes | N/A | N/A |

| Theoretical Yield | N/A | 11.1 g | 8.9 g |

| Expected Yield | N/A | >95% (crude) | 70-80% (after purification) |

Visualization of the Experimental Workflow

Caption: Synthetic workflow for 4,6-dimethyl-1-indanone.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Anhydrous aluminum chloride is also corrosive and reacts with moisture. Avoid inhalation of dust.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

-

The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.

Conclusion

This protocol provides a comprehensive and detailed procedure for the synthesis of 4,6-dimethyl-1-indanone. The methodology is robust and relies on standard organic chemistry techniques, making it accessible to a broad range of researchers. The successful synthesis of this indanone derivative will facilitate further studies into its potential applications in medicinal chemistry and materials science.

References

Using 4,6-Dimethylindan as a starting material in organic synthesis

While 4,6-dimethylindan represents a potentially valuable building block in organic synthesis, a comprehensive review of publicly available scientific literature and chemical databases indicates that its application as a starting material is not extensively documented. Research and drug development professionals seeking to utilize this specific scaffold may find limited established protocols. However, by examining the synthesis of closely related indane derivatives, we can infer potential synthetic routes and applications for this compound.

Synthesis of a Structurally Related Indanone: 2,6-Dimethyl-1-indanone

To provide context for researchers, the synthesis of the 2,6-dimethyl-1-indanone isomer is well-documented and offers insights into the types of reactions that could potentially be adapted for this compound. A common route involves a Friedel-Crafts acylation and subsequent alkylation strategy.

A patented method describes the synthesis of 2,6-dimethyl-1-indanone from m-methyl benzoyl chloride and propylene[1]. The process involves two key steps:

-

Friedel-Crafts Acylation: m-Methyl benzoyl chloride reacts with propylene in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), in a solvent like 1,2-dichloroethane.

-

Intramolecular Friedel-Crafts Alkylation: The intermediate from the acylation step undergoes an intramolecular cyclization, also catalyzed by a Lewis acid, to form the indanone ring system.

This approach highlights a robust method for constructing the indanone core, which could, in principle, be adapted using different starting materials to achieve the 4,6-dimethyl substitution pattern.

Potential Applications and Synthetic Pathways

Although specific examples are scarce, the general reactivity of the indane core suggests several potential applications for this compound in organic synthesis. The aromatic ring can undergo electrophilic substitution reactions, and the benzylic positions of the five-membered ring are susceptible to oxidation and other transformations.

A logical workflow for exploring the synthetic utility of this compound would involve its conversion to a more functionalized intermediate, such as an indanone or an indanamine.

References

Application Notes: 4,6-Dimethyl-Substituted Pyrrolo[3,4-c]pyrroles as Dual COX/LOX Inhibitors for Anti-Inflammatory Drug Discovery

Introduction

Chronic inflammatory diseases are a significant global health concern, and the development of effective and safe anti-inflammatory agents remains a critical area of research. A promising strategy in this field is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These two enzyme families are pivotal in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2][3] Simultaneous inhibition of both pathways may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[4][5]

This document details the application of a series of 4,6-dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as potent dual inhibitors of COX and 15-LOX. The 4,6-dimethyl substitution on the pyrrolo[3,4-c]pyrrole scaffold has been identified as a key structural feature for potent anti-inflammatory activity.

Key Applications:

-

Lead Compound Identification: The described compounds serve as a promising scaffold for the development of novel anti-inflammatory drug candidates with a dual mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: The synthetic protocols and biological data provide a framework for further SAR exploration to optimize potency and selectivity.

-

In Vitro Assay Development: The methodologies for assessing COX and LOX inhibition can be adapted for screening new chemical entities.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethyl-5-aryl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione Scaffold (General Procedure)

This protocol describes the synthesis of the core pyrrolo[3,4-c]pyrrole scaffold, which is a key intermediate for the preparation of the target anti-inflammatory agents.

Materials:

-

Ethyl α,β-diacetylsuccinate

-

Primary amine (e.g., aniline)

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Other necessary reagents and solvents for a multi-step synthesis as described in the literature.[6]

Procedure:

The synthesis of the 4,6-dimethyl-5-aryl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione scaffold is a multi-step process that begins with the condensation of ethyl α,β-diacetylsuccinate with a primary amine. The resulting intermediate undergoes cyclization and subsequent aromatization to yield the desired pyrrolo[3,4-c]pyrrole core. The detailed multi-step synthesis is typically carried out according to established literature methods.[6]

Protocol 2: Synthesis of 2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole Derivatives (General Procedure)

This protocol outlines the derivatization of the pyrrolo[3,4-c]pyrrole scaffold to introduce the side chain responsible for enhanced biological activity.[4]

Materials:

-

4,6-Dimethyl-5-aryl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione

-

Epichlorohydrin

-

Appropriate secondary amine (e.g., 1-arylpiperazine)

-

Ethanol

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of the pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at room temperature.

-

Stir the mixture for 1 hour at room temperature.

-

Add epichlorohydrin (4 equivalents) and stir the reaction mixture at 60 °C for 5 hours.

-

Pour the reaction mixture into cold water. The precipitated product, the N-(2,3-epoxypropyl) derivative, is collected by filtration and purified by crystallization from ethanol.

-

Reflux a solution of the N-(2,3-epoxypropyl) derivative (1 equivalent) and the appropriate secondary amine (2 equivalents) in ethanol for 4-6 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Purify the crude product by crystallization from ethanol to yield the final 2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole derivative.[4]

Protocol 3: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2.[4][7]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Test compounds dissolved in DMSO

-

Tris-HCl buffer (pH 8.0)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme.

-

Add the test compound at various concentrations and incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately add TMPD.

-

Monitor the oxidation of TMPD by measuring the absorbance at 610 nm over time.

-

Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity.

Protocol 4: In Vitro 15-Lipoxygenase (15-LOX) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of the compounds on 15-LOX activity.[4]

Materials:

-

15-Lipoxygenase enzyme (soybean or human recombinant)

-

Linoleic acid or arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Borate buffer (pH 9.0)

Procedure:

-

Pre-incubate the 15-LOX enzyme with the test compound at various concentrations in the borate buffer for a short period.

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value for 15-LOX inhibition.

Data Presentation

The inhibitory activities of a series of synthesized 4,6-dimethyl-5-aryl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones are summarized in the table below.[4]

Table 1: In Vitro Inhibitory Activity (IC50, µM) of Pyrrolo[3,4-c]pyrrole Derivatives against COX-1, COX-2, and 15-LOX.

| Compound | R | Ar | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 15-LOX IC50 (µM) |

| 3a | H | Phenyl | > 100 | 25.34 | 20.18 |

| 3c | 4-F | Phenyl | 85.12 | 15.89 | 12.72 |

| 3e | 4-CF3 | Phenyl | 70.25 | 10.45 | 14.33 |

| 3g | 2-Pyridyl | Phenyl | 92.67 | 18.76 | 12.80 |

| Zileuton | - | - | - | - | 13.37 |

| Meloxicam | - | - | 25.10 | 17.80 | - |

Data extracted from a representative study and may vary based on experimental conditions.[4]

Visualizations

Signaling Pathway

References

- 1. Frontiers | Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways [frontiersin.org]

- 2. dual-inhibition-of-cyclooxygenase-2-cox-2-and-5-lipoxygenase-5-lox-as-a-new-strategy-to-provide-safer-non-steroidal-anti-inflammatory-drugs - Ask this paper | Bohrium [bohrium.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of 2,6-dimethyl-1-aminoindan in Herbicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,6-dimethyl-1-aminoindan, a key intermediate in the production of the herbicide Indaziflam. The synthesis is a multi-step process commencing with the formation of 2,6-dimethyl-1-indanone, followed by oximation and subsequent reduction to yield a mixture of stereoisomers of 2,6-dimethyl-1-aminoindan. The desired (1R,2S)-2,6-dimethyl-1-aminoindan isomer is then isolated through enrichment of the trans isomer and subsequent chiral resolution. This document outlines the detailed methodologies for these critical steps, presents quantitative data in structured tables, and includes a visual representation of the experimental workflow.

Introduction

2,6-dimethyl-1-aminoindan, specifically the (1R,2S) stereoisomer, is a vital building block in the synthesis of the pre-emergent herbicide Indaziflam.[1][2] Indaziflam is a potent inhibitor of cellulose biosynthesis in plants, offering broad-spectrum control of annual grasses and broad-leaved weeds.[3][4] The efficacy of Indaziflam is highly dependent on the stereochemistry of its 2,6-dimethyl-1-aminoindan moiety. Therefore, a robust and well-defined synthetic and purification procedure is paramount for the successful production of the active herbicidal agent. This document details a reliable synthetic route from commercially available starting materials to the desired enantiomerically enriched final product.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Experimental workflow for the synthesis of (1R,2S)-2,6-dimethyl-1-aminoindan.

Experimental Protocols

Synthesis of 2,6-dimethyl-1-indanone

This procedure utilizes a Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation.

Materials:

-

m-Methylbenzoyl chloride

-

Propylene gas

-

Aluminum trichloride (AlCl₃)

-

1,2-Dichloroethane

-

Ice water

-

Methanol

-

Activated carbon

Protocol:

-

To a clean, dry reaction flask, add 1,2-dichloroethane (78g), m-methylbenzoyl chloride (15.6g), and aluminum trichloride (14.81g) at room temperature.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Introduce propylene gas (5.05g) into the mixture and allow the reaction to proceed for 6 hours at 0°C.

-

After the reaction is complete, evaporate the 1,2-dichloroethane under reduced pressure.

-

To the residue, add another portion of aluminum trichloride (13.46g).

-

Heat the mixture to 80°C and maintain for 4 hours.

-

Cool the reaction mixture and quench by carefully pouring it into ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from methanol with the addition of activated carbon to yield 2,6-dimethyl-1-indanone as a solid.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 80% | [3] |

| Purity | 98% | [3] |

Synthesis of 2,6-dimethyl-1-aminoindan (Mixture of Isomers)

This two-step process involves the formation of an oxime intermediate followed by catalytic hydrogenation.

3.2.1. Oximation of 2,6-dimethyl-1-indanone

Materials:

-

2,6-dimethyl-1-indanone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Ethyl acetate

Protocol:

-

Dissolve 200g of 2,6-dimethyl-1-indanone in 1000mL of ethanol in a reaction flask.

-

In a separate beaker, prepare a solution of 307g of sodium acetate in 2000mL of water.

-

Rapidly add the aqueous sodium acetate solution to the ethanolic solution of the indanone.

-

Add hydroxylamine hydrochloride to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[5]

-

After completion, concentrate the reaction mixture to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,6-dimethyl-1-indanone oxime as a light yellow oil.

3.2.2. Hydrogenation of 2,6-dimethyl-1-indanone oxime

Materials:

-

Crude 2,6-dimethyl-1-indanone oxime

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Acetic acid

-

Hydrogen gas

Protocol:

-

In a hydrogenation kettle, dissolve 240g of the crude oxime in 600mL of methanol.

-

Carefully add 24g of 10% Pd/C and 24mL of acetic acid to the solution.

-

Pressurize the kettle with hydrogen gas to 2.0 MPa.

-

Heat the mixture to approximately 55°C and allow the reaction to proceed overnight.[5]

-

After the reaction, cool the vessel and carefully filter to remove the Pd/C catalyst.

-

Concentrate the filtrate to remove the methanol.

-

The resulting crude product is a mixture of the four stereoisomers of 2,6-dimethyl-1-aminoindan.

Quantitative Data:

| Parameter | Value | Reference |

| Initial trans:cis isomer ratio | 60:40 | [5] |

| Isomer proportions (RS:SR:RR:SS) | 30:30:20:20 | [5] |

| Mass Spectrum (ESI) | m/z = 162 (M⁺+1) | [5] |

Enrichment of trans-2,6-dimethyl-1-aminoindan

This step aims to increase the proportion of the trans isomers, which are the direct precursors to the desired (1R,2S) and (1S,2R) enantiomers.

Materials:

-

Mixture of 2,6-dimethyl-1-aminoindan isomers (as acetate salt)

-

Anhydrous methanol

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas

Protocol:

-

Place 160g of the 2,6-dimethyl-1-aminoindan acetate salt (with a trans:cis ratio of approximately 60:40) into a high-pressure reactor with 1.6L of anhydrous methanol.[5]

-

Add 16g of 5% Pd/C to the mixture.

-

Pressurize the reactor with hydrogen to 35 atm.

-

Heat the reaction to 80-90°C and maintain for 48 hours.[5]

-

After cooling to room temperature, filter off the palladium catalyst.

-

Evaporate the solvent from the filtrate to obtain the trans-enriched 2,6-dimethyl-1-aminoindan.

Quantitative Data:

| Parameter | Value | Reference |

| Final trans:cis isomer ratio | 85:15 | [5] |

Chiral Resolution of trans-2,6-dimethyl-1-aminoindan

This protocol describes a general procedure for the separation of the (1R,2S) enantiomer from the racemic trans-mixture using R-mandelic acid as a resolving agent.

Materials:

-

trans-enriched 2,6-dimethyl-1-aminoindan

-

R-(-)-Mandelic acid

-

Methanol (or another suitable alcoholic solvent)

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH) solution

-

Aqueous hydrochloric acid (HCl) solution

Protocol:

-

Dissolve the trans-enriched 2,6-dimethyl-1-aminoindan in methanol.

-

In a separate flask, dissolve an equimolar amount of R-(-)-mandelic acid in methanol.

-

Slowly add the R-mandelic acid solution to the aminoindan solution with stirring.

-

Allow the mixture to stand at room temperature to induce crystallization of the diastereomeric salt. Cooling may be necessary to improve the yield. The (1R,2S)-aminoindan-(R)-mandelate salt is expected to crystallize preferentially.

-

Collect the crystals by filtration and wash with a small amount of cold methanol, followed by diethyl ether.

-

To liberate the free amine, suspend the collected diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether).

-

Basify the aqueous layer by the slow addition of an aqueous NaOH solution until the salt is fully dissolved and the free amine is partitioned into the organic layer.

-

Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,2S)-2,6-dimethyl-1-aminoindan.

-

The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis.

Herbicide Application Context

The prepared (1R,2S)-2,6-dimethyl-1-aminoindan serves as a crucial precursor for the synthesis of Indaziflam. The herbicidal mechanism of action of Indaziflam is the inhibition of cellulose biosynthesis, a fundamental process in plant cell wall formation. This mode of action provides effective pre-emergence control of a wide range of weed species.

Caption: Mechanism of action of Indaziflam as a cellulose biosynthesis inhibitor.

Conclusion

The protocols described provide a clear and reproducible pathway for the synthesis of (1R,2S)-2,6-dimethyl-1-aminoindan. Careful execution of each step, particularly the isomer enrichment and chiral resolution, is critical for obtaining the final product with high purity and the correct stereochemistry required for its application in the synthesis of the herbicide Indaziflam. The provided quantitative data serves as a benchmark for researchers to evaluate the efficiency of their synthetic procedures.

References

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary [mdpi.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols for the Functionalization of the Aromatic Ring of 4,6-Dimethylindan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the aromatic ring of 4,6-dimethylindan, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections describe common electrophilic aromatic substitution reactions, including formylation, acylation, nitration, and bromination, with specific attention to regioselectivity and experimental parameters.

Introduction

This compound is a bicyclic aromatic hydrocarbon whose functionalized derivatives are of significant interest in medicinal chemistry and materials science. The two methyl groups on the aromatic ring are activating and ortho-, para-directing. However, the indane scaffold introduces steric hindrance that influences the regioselectivity of electrophilic substitution. The primary site of substitution is the C7 position, which is para to the C6-methyl group and ortho to the C4-methyl group, and is the most sterically accessible position on the aromatic ring.

Key Functionalization Reactions

This document outlines protocols for the following key functionalization reactions on the aromatic ring of this compound:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO).

-

Friedel-Crafts Acylation: Introduction of an acyl group (e.g., acetyl group, -COCH₃).

-

Nitration: Introduction of a nitro group (-NO₂).

-

Bromination: Introduction of a bromine atom (-Br).

Data Presentation

The following table summarizes the expected products and typical yields for the functionalization of this compound at the C7 position.